Target Engagement Differentiation vs. Arachidonate 5-Lipoxygenase-Activating Protein (FLAP)
A direct head-to-head comparison or specific quantitative biological activity data for CAS 338405-63-3 against FLAP was not found in any non-prohibited primary source, patent, or authoritative database. The compound falls within Markush structures of FLAP inhibitor patents [1], but no isolated IC50 value is publicly available. Its closest patented analog with disclosed data is the series of 3-[3-tert-butylsulfanyl-1-benzylindol-2-yl]-2,2-dimethylpropionic acid derivatives, which showed an IC50 of 2 nM in a radioligand displacement assay [2]. Without explicit data for CAS 338405-63-3, any claim of specific activity is unsubstantiated. This represents a critical knowledge gap for procurement decisions.
| Evidence Dimension | FLAP Binding Affinity (IC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | Closest patented series: 3-[3-tert-butylsulfanyl-1-benzylindol-2-yl]-2,2-dimethylpropionic acid derivatives; IC50: 2 nM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro FLAP radioligand displacement assay using [3H]-labeled probe on human polymorphonuclear cells [2] |
Why This Matters
The absence of target engagement data prevents scientists from prioritizing this compound over any other FLAP inhibitor scaffold with known potency.
- [1] Roppe, J.R., et al. 5-lipoxygenase-activating protein (FLAP) inhibitors. US Patent 7,834,037 B2, 2010. View Source
- [2] BindingDB. BDBM50359088. Affinity Data for FLAP: IC50 2 nM (radioligand displacement). View Source
